molecular formula C21H27N5O3 B12173210 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B12173210
M. Wt: 397.5 g/mol
InChI Key: JEXAWOCZRACXLI-UHFFFAOYSA-N
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Description

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form 4-benzylpiperazine.

    Construction of the Pyridazinone Core: The pyridazinone ring is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the benzylpiperazine and morpholine-substituted pyridazinone under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Biological Studies: Investigation of its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C21H27N5O3/c27-20-7-6-19(24-12-14-29-15-13-24)22-26(20)17-21(28)25-10-8-23(9-11-25)16-18-4-2-1-3-5-18/h1-7H,8-17H2

InChI Key

JEXAWOCZRACXLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4

Origin of Product

United States

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